molecular formula C5H7N3O2 B167100 1-Nitro-2-methyl-4-aminopyrrole CAS No. 135325-54-1

1-Nitro-2-methyl-4-aminopyrrole

Cat. No.: B167100
CAS No.: 135325-54-1
M. Wt: 141.13 g/mol
InChI Key: WVVRIIGUGDLPPI-UHFFFAOYSA-N
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Description

1-Nitro-2-methyl-4-aminopyrrole is a heterocyclic organic compound with the molecular formula C5H7N3O2 This compound is characterized by a pyrrole ring substituted with nitro, methyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Nitro-2-methyl-4-aminopyrrole can be synthesized through several methods. One common approach involves the nitration of 2-methyl-4-aminopyrrole. This reaction typically uses a mixture of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group into the pyrrole ring.

Another method involves the condensation of appropriate precursors, such as 2-methyl-4-nitropyrrole with ammonia or an amine under suitable conditions to form the desired aminopyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-methyl-4-aminopyrrole undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo electrophilic substitution reactions, where the nitro or amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of halogenated or sulfonylated pyrrole derivatives.

Scientific Research Applications

1-Nitro-2-methyl-4-aminopyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-nitro-2-methyl-4-aminopyrrole involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The amino group can form hydrogen bonds with biological macromolecules, affecting their structure and function. These interactions can modulate cellular pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-methyl-1-aminopyrrole
  • 1-Nitro-3-methyl-4-aminopyrrole
  • 1-Nitro-2-methyl-5-aminopyrrole

Uniqueness

1-Nitro-2-methyl-4-aminopyrrole is unique due to the specific positioning of its functional groups on the pyrrole ring This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds

Properties

IUPAC Name

5-methyl-1-nitropyrrol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-2-5(6)3-7(4)8(9)10/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVRIIGUGDLPPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN1[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159315
Record name 1-Nitro-2-methyl-4-aminopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135325-54-1
Record name 1-Nitro-2-methyl-4-aminopyrrole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135325541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nitro-2-methyl-4-aminopyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50159315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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